molecular formula C24H21N7O11S3 B083994 Acid brown 248 CAS No. 12239-00-8

Acid brown 248

Cat. No.: B083994
CAS No.: 12239-00-8
M. Wt: 679.7 g/mol
InChI Key: MLOVXTFKTATMKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acid brown 248 is a complex organic compound characterized by the presence of multiple sulfonyl and nitro groups attached to a benzenesulfonic acid core

Preparation Methods

The synthesis of Acid brown 248 typically involves multi-step organic reactions. The process begins with the nitration of a suitable aromatic precursor, followed by sulfonation and subsequent amination steps. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Acid brown 248 has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various biochemical interactions, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar compounds include other benzenesulfonic acid derivatives with different substituents. Compared to these compounds, Acid brown 248 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

12239-00-8

Molecular Formula

C24H21N7O11S3

Molecular Weight

679.7 g/mol

IUPAC Name

5-(2-nitro-4-sulfamoylanilino)-2-[4-(2-nitro-4-sulfamoylanilino)anilino]benzenesulfonic acid

InChI

InChI=1S/C24H21N7O11S3/c25-43(36,37)17-6-9-19(22(12-17)30(32)33)27-14-1-3-15(4-2-14)28-21-8-5-16(11-24(21)45(40,41)42)29-20-10-7-18(44(26,38)39)13-23(20)31(34)35/h1-13,27-29H,(H2,25,36,37)(H2,26,38,39)(H,40,41,42)

InChI Key

MLOVXTFKTATMKP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-])NC3=C(C=C(C=C3)NC4=C(C=C(C=C4)S(=O)(=O)N)[N+](=O)[O-])S(=O)(=O)O

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-])NC3=C(C=C(C=C3)NC4=C(C=C(C=C4)S(=O)(=O)N)[N+](=O)[O-])S(=O)(=O)O

Key on ui other cas no.

12239-00-8

Origin of Product

United States

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